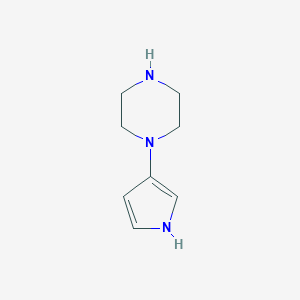

1-(1H-pyrrol-3-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1H-pyrrol-3-yl)piperazine” is a chemical compound with the molecular formula C₈H₁₃N₃. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of “1-(1H-pyrrol-3-yl)piperazine” consists of a piperazine ring attached to a pyrrole ring . The InChI code for this compound is 1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with a pyrrole ring, such as 1-(1H-pyrrol-3-yl)piperazine, have been found to exhibit antimicrobial activities . They can be used in the development of new antimicrobial drugs.

Anti-inflammatory Drugs

Pyrrole derivatives are known to have anti-inflammatory properties . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of anti-inflammatory drugs.

Antiviral Drugs

Pyrrolopyrazine derivatives, which include a pyrrole ring, have shown antiviral activities . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antiviral drugs.

Antifungal Drugs

Pyrrole-containing compounds have been found to have antifungal properties . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antifungal drugs.

Antioxidant Drugs

Pyrrole derivatives have been found to exhibit antioxidant activities . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of antioxidant drugs.

Antitumor Drugs

Pyrrole-containing compounds have been found to have antitumor properties . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of antitumor drugs.

Kinase Inhibitory Drugs

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests that 1-(1H-pyrrol-3-yl)piperazine could be used in the development of kinase inhibitory drugs.

Cholesterol Reducing Drugs

Pyrrole subunit has diverse applications in therapeutically active compounds including cholesterol reducing drugs . Therefore, 1-(1H-pyrrol-3-yl)piperazine could potentially be used in the development of cholesterol reducing drugs.

Direcciones Futuras

Pyrrole derivatives, including “1-(1H-pyrrol-3-yl)piperazine”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, future research could focus on exploring the therapeutic potential of “1-(1H-pyrrol-3-yl)piperazine” and its derivatives.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds interact with various targets, leading to their diverse biological activities.

Mode of Action

Similar compounds have been shown to inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .

Biochemical Pathways

For instance, some derivatives have shown more activity on kinase inhibition , which could affect multiple signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .

Pharmacokinetics

The molecular weight of 1-(1h-pyrrol-3-yl)piperazine is 15121 , which is within the optimal range for oral bioavailability in drug discovery.

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that 1-(1H-pyrrol-3-yl)piperazine could potentially have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-(1H-pyrrol-3-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h1-2,7,9-10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCPTYZVZPFSEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-pyrrol-3-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)